molecular formula C5H4ClF2N3 B8354572 3-Chloro-5,6-difluoro-2-hydrazinopyridine

3-Chloro-5,6-difluoro-2-hydrazinopyridine

Cat. No. B8354572
M. Wt: 179.55 g/mol
InChI Key: ALALGJUHLZTXOQ-UHFFFAOYSA-N
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Patent
US07220863B2

Procedure details

16.6 g of the compound obtained in Step 1 and 20.12 ml of hydrazine monohydrate were added to 100 ml of n-propanol, and the resulting mixture was refluxed 3 hours, and distilled under a reduced pressure to remove the solvent. The residue thus obtained was dissolved in 100 ml of chloromethane, washed with water, and dried over anhydrous magnesium sulfate. The dried organic layer was concentrated under a reduced pressure to obtain 15.9 g (yield: 85.24%) of the title compound.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
20.12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
85.24%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](F)=[N:4][C:5]([F:9])=[C:6]([F:8])[CH:7]=1.O.[NH2:12][NH2:13].C(O)CC>ClC>[Cl:1][C:2]1[C:3]([NH:12][NH2:13])=[N:4][C:5]([F:9])=[C:6]([F:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)F)F)F
Name
Quantity
20.12 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried organic layer was concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)F)F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 85.24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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